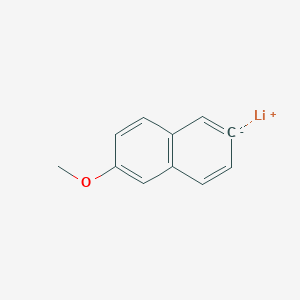

2-Lithio-6-methoxynaphthalene

説明

Context of Organolithium Reagents in Advanced Organic Synthesis

Organolithium reagents are a class of organometallic compounds characterized by a direct carbon-lithium (C-Li) bond. wikipedia.org The high polarity of this bond, arising from the significant difference in electronegativity between carbon and lithium, imparts a carbanionic character to the carbon atom. wikipedia.org This feature renders organolithium reagents as potent nucleophiles and strong bases, making them indispensable tools in modern organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orgnumberanalytics.com

Fundamental Reactivity Modes: Nucleophilic Addition and Deprotonation

The primary modes of reactivity for organolithium reagents are nucleophilic addition and deprotonation. wikipedia.orgfiveable.me In their role as nucleophiles, they readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form new carbon-carbon single bonds and, after an aqueous workup, alcohols. libretexts.orgdalalinstitute.com This nucleophilic addition is a cornerstone of molecular construction, enabling the assembly of complex carbon skeletons. libretexts.org

As strong bases, organolithium reagents can abstract protons from a wide range of acidic C-H, N-H, and O-H bonds. fiveable.melibretexts.org This deprotonation, or metalation, generates new organolithium species, which can then be trapped with various electrophiles to introduce a diverse array of functional groups. The choice between nucleophilic addition and deprotonation is influenced by factors such as the structure of the organolithium reagent, the substrate, and the reaction conditions.

| Reactivity Mode | Description | Example |

| Nucleophilic Addition | Attack of the nucleophilic carbon on an electrophilic center, such as a carbonyl group. libretexts.orgdalalinstitute.com | Reaction with an aldehyde to form a secondary alcohol. libretexts.org |

| Deprotonation (Metalation) | Abstraction of a proton from a molecule to form a new organolithium species. wikipedia.orgfiveable.me | Deprotonation of a terminal alkyne to form a lithium acetylide. fiveable.me |

Role in Anionic Polymerization and Asymmetric Synthesis

Beyond fundamental transformations, organolithium reagents are pivotal in specialized areas of synthesis. They serve as efficient initiators for the anionic polymerization of olefins like styrene (B11656) and butadiene, leading to the production of elastomers and other polymers with controlled molecular weights and architectures. wikipedia.orgnumberanalytics.com

In the realm of asymmetric synthesis, organolithium reagents are employed to create chiral molecules with a high degree of stereocontrol. wikipedia.org This is often achieved through the use of chiral ligands that coordinate to the lithium ion, thereby influencing the stereochemical outcome of nucleophilic additions to prochiral substrates. wikipedia.orgresearchgate.net The development of such stereoselective reactions is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients. researchgate.net

Significance of Directed Metalation in Aromatic Systems

The regioselective functionalization of aromatic rings is a persistent challenge in organic synthesis. Directed metalation, particularly Directed ortho-Metalation (DoM), provides a powerful solution to this problem by enabling the deprotonation of a specific position on an aromatic ring. wikipedia.orgnumberanalytics.com

Overview of Directed ortho-Metalation (DoM) Principles

Directed ortho-Metalation is a chemical process that facilitates the deprotonation of the position ortho (adjacent) to a specific functional group on an aromatic ring, known as the Directed Metalation Group (DMG). wikipedia.orgwikiwand.com This reaction typically involves treating an aromatic compound bearing a DMG with a strong organolithium base, such as n-butyllithium. wikipedia.org The resulting ortho-lithiated species can then react with a variety of electrophiles, leading to the formation of 1,2-disubstituted aromatic compounds with high regioselectivity. nih.gov This method offers a distinct advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org The DoM reaction was first reported independently by Henry Gilman and Georg Wittig in the early 1940s. wikipedia.org

Role of Directing Metalation Groups (DMGs) and Complex-Induced Proximity Effects (CIPE)

The efficacy of the DoM reaction hinges on the presence of a Directed Metalation Group (DMG). DMGs are typically heteroatom-containing functional groups that can act as Lewis bases and coordinate to the Lewis acidic lithium atom of the organolithium base. wikipedia.orgbaranlab.org This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction. griffith.edu.au This phenomenon is known as the Complex-Induced Proximity Effect (CIPE). nih.govgriffith.edu.au

The CIPE model proposes a pre-lithiation complex formation that localizes the reactive species, thereby accelerating the deprotonation at the adjacent site. griffith.edu.aubenthamopenarchives.com The strength of a DMG is related to its ability to coordinate with the lithium reagent; stronger Lewis basic groups are generally more effective DMGs. nih.gov A variety of functional groups can serve as DMGs, with some of the most common and effective ones listed in the table below.

| Directed Metalation Group (DMG) | Relative Directing Ability |

| -CON(Et)₂ (Diethylcarbamoyl) | Very Strong nih.gov |

| -OMEM (2-Methoxyethoxymethyl ether) | Strong nih.gov |

| -OMe (Methoxy) | Moderate wikipedia.org |

| -NMe₂ (Dimethylamino) | Moderate wikipedia.org |

| -SO₂N(i-Pr)₂ (Diisopropylsulfamoyl) | Strong |

Overview of 2-Methoxynaphthalene (B124790) as a Precursor to 2-Lithio-6-methoxynaphthalene

The compound 2-methoxynaphthalene serves as the direct precursor for the formation of this compound. epo.org The methoxy (B1213986) group (-OCH₃) on the naphthalene (B1677914) ring plays a crucial role in this transformation. While the methoxy group is a moderately effective directing group in DoM reactions, the direct lithiation of 2-methoxynaphthalene itself is not the typical route to this compound.

Instead, a more common and efficient method involves a lithium-halogen exchange reaction. prepchem.com This process starts with the bromination of 2-methoxynaphthalene to produce 2-bromo-6-methoxynaphthalene (B28277). orgsyn.org This brominated intermediate is then treated with a strong organolithium reagent, such as t-butyllithium or n-butyllithium, at low temperatures. epo.orgprepchem.com The organolithium reagent preferentially exchanges its lithium atom for the bromine atom on the naphthalene ring, yielding the desired this compound. epo.org This lithiated species can then be used in subsequent reactions with various electrophiles to introduce new functional groups at the 2-position of the 6-methoxynaphthalene scaffold. prepchem.com For example, reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup yields 6-methoxy-2-naphthaldehyde. prepchem.com

The acylation of 2-methoxynaphthalene, often using Friedel-Crafts conditions, is a key reaction for producing intermediates like 2-acetyl-6-methoxynaphthalene, which is a precursor for the anti-inflammatory drug naproxen. researchgate.netgoogle.com

Synthetic Utility of 2-Methoxynaphthalene in Organic Chemistry

2-Methoxynaphthalene is a versatile bicyclic aromatic compound that serves as a fundamental building block in organic synthesis. chemimpex.com Its broad utility is evident across several industries, including pharmaceuticals, agrochemicals, and materials science. dataintelo.com

One of its most prominent roles is as a key precursor in the synthesis of pharmaceuticals. dataintelo.com It is an essential intermediate in the industrial production of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis of Naproxen typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene to produce an acetylated derivative, which is then converted to the final drug. researchgate.net Beyond Naproxen, it is also used to create other potential anti-inflammatory agents. wikipedia.org The compound's derivatives are also valuable in agrochemicals, where they are used to produce pesticides, herbicides, and fungicides. dataintelo.com

In addition to its role in medicinal and agricultural chemistry, 2-methoxynaphthalene is used in the fragrance and dye industries. chemimpex.comdataintelo.com It possesses a sweet, floral scent, historically leading to its use in soaps and perfumes under the names nerolin or yara yara. chemimpex.comwikipedia.org It also acts as a precursor for various dyes and colorants. chemimpex.comdataintelo.com Further applications include its use as a stabilizer in smokeless gunpowder and as a model compound in catalytic research to study reaction mechanisms and conditions. wikipedia.org The versatility of 2-methoxynaphthalene is summarized in the table below.

| Application Area | Specific Use of 2-Methoxynaphthalene | References |

| Pharmaceuticals | Precursor for Naproxen and other anti-inflammatory drugs. | , dataintelo.com, |

| Agrochemicals | Intermediate for pesticides, herbicides, and fungicides. | dataintelo.com |

| Fragrance Industry | Ingredient in perfumes and soaps (as Nerolin/Yara Yara). | chemimpex.com, wikipedia.org |

| Dye Industry | Precursor for various dyes and colorants. | chemimpex.com, dataintelo.com |

| Industrial Chemistry | Stabilizer for smokeless gunpowder. | , wikipedia.org |

| Chemical Research | Model substrate for studying catalytic reactions like acylation. |

Influence of the Methoxy Group on Naphthalene Reactivity

The methoxy group (-OCH₃) is a powerful directing group that significantly influences the reactivity of the naphthalene ring, particularly in lithiation reactions. wikipedia.org This influence is primarily exerted through an effect known as directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org The DoM effect relies on the ability of a heteroatom-containing substituent, the directed metalation group (DMG), to coordinate with an organolithium reagent. wikipedia.orgorganic-chemistry.org

In the case of 2-methoxynaphthalene, the oxygen atom of the methoxy group acts as a Lewis base, coordinating to the lithium atom of a reagent like n-butyllithium (n-BuLi). wikipedia.org This coordination brings the alkyllithium base into close proximity to the hydrogen atoms on the positions ortho (adjacent) to the methoxy group. This pre-coordination complex increases the kinetic acidity of the nearby protons, facilitating their abstraction. organic-chemistry.org

For 2-methoxynaphthalene, there are two non-equivalent ortho positions: C-1 and C-3. While the hydrogen at the C-1 position is sterically hindered by the "peri" hydrogen at C-8, the C-3 position is more accessible. researchgate.net Consequently, lithiation occurs predominantly at the C-3 position. researchgate.netcore.ac.uk However, studies have shown that under certain conditions, lithiation at the C-1 position can also occur, but the C-3 lithiated product is generally favored. core.ac.ukias.ac.in This regioselective deprotonation leads to the formation of this compound (if starting from 6-methoxynaphthalene) or 3-lithio-2-methoxynaphthalene, a powerful nucleophilic intermediate ready to react with various electrophiles. researchgate.netcore.ac.uk This directed reactivity is a cornerstone of modern synthetic strategy, allowing for the precise and controlled functionalization of aromatic rings. wikipedia.org

Structure

3D Structure of Parent

特性

CAS番号 |

32725-08-9 |

|---|---|

分子式 |

C11H9LiO |

分子量 |

164.2 g/mol |

IUPAC名 |

lithium;6-methoxy-2H-naphthalen-2-ide |

InChI |

InChI=1S/C11H9O.Li/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h3-8H,1H3;/q-1;+1 |

InChIキー |

WQYSLGIXXLNXDJ-UHFFFAOYSA-N |

正規SMILES |

[Li+].COC1=CC2=C(C=C1)C=[C-]C=C2 |

製品の起源 |

United States |

Synthesis and Generation of 2 Lithio 6 Methoxynaphthalene

Methodologies for the Preparation of Aryllithium Reagents

Aryllithium reagents, such as 2-Lithio-6-methoxynaphthalene, are powerful intermediates in organic synthesis, valued for their high reactivity as nucleophiles and strong bases. thieme-connect.de Their preparation can be broadly categorized into two main strategies: lithium-halogen exchange and direct lithiation (deprotonation). thieme-connect.de The choice of method depends on the available starting materials and the desired regioselectivity.

Lithium-halogen exchange is a widely utilized method for the preparation of aryllithium compounds. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817). wikipedia.orgwikipedia.org The reaction is generally fast and efficient, proceeding under mild conditions. harvard.edu

Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are effective reagents for lithium-halogen exchange reactions. researchgate.net n-Butyllithium is a commonly used reagent that can effectively displace bromine or iodine from an aromatic ring. wikipedia.org For instance, the treatment of 2-bromo-6-methoxynaphthalene (B28277) with n-butyllithium in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78°C) leads to the formation of this compound. prepchem.com

Tert-butyllithium is a stronger base and a more reactive organolithium reagent compared to n-butyllithium. wikipedia.org This increased reactivity can be advantageous in cases where the halogen-lithium exchange is sluggish with n-butyllithium. However, its high reactivity also necessitates careful handling and very low reaction temperatures to avoid side reactions. wikipedia.orgchemrxiv.org

Table 1: Comparison of n-Butyllithium and tert-Butyllithium in Lithium-Halogen Exchange

| Reagent | Reactivity | Basicity | Common Applications |

| n-Butyllithium | High | Strong | General purpose lithium-halogen exchange |

| tert-Butyllithium | Very High | Very Strong | Cases requiring higher reactivity, deprotonation of weak carbon acids |

In naphthalene (B1677914) systems containing multiple bromine atoms, the regioselectivity of the bromine-lithium exchange can often be controlled. This selectivity is influenced by factors such as the position of the bromine atoms, the presence of directing groups, and the reaction conditions. The methoxy (B1213986) group in 6-methoxynaphthalene can influence the site of lithiation. In the case of 2-bromo-6-methoxynaphthalene, the bromine at the 2-position is selectively exchanged to form this compound. prepchem.com This regioselectivity is crucial for the targeted synthesis of specific isomers.

Direct lithiation, also known as deprotonation, involves the removal of a proton from an aromatic ring by a strong base, typically an organolithium reagent. wikipedia.org The methoxy group (-OCH3) is a directing group in these reactions, facilitating the removal of a proton from an adjacent (ortho) position. wikipedia.org This is due to the coordination of the lithium atom of the organolithium reagent with the oxygen atom of the methoxy group, which increases the acidity of the neighboring protons. core.ac.uk

For 2-methoxynaphthalene (B124790), direct lithiation with a strong base like n-butyllithium can lead to the formation of a lithiated species. However, the regioselectivity can be complex. Lithiation of 2-methoxynaphthalene with n-butyllithium has been shown to yield predominantly the 3-lithio derivative, with a smaller amount of the 1-lithio isomer. bohrium.com The formation of the 2-lithio isomer via direct deprotonation of 2-methoxynaphthalene is not the major pathway. Therefore, for the specific synthesis of this compound, the lithium-halogen exchange of 2-bromo-6-methoxynaphthalene is the more direct and regioselective method. prepchem.com

Lithium-Halogen Exchange Reactions in Naphthalene Systems

Regioselective Lithiation Strategies for Methoxynaphthalene Derivatives

The regioselectivity of lithiation in methoxynaphthalene derivatives is a key aspect of their synthetic utility. The outcome of the reaction can often be steered towards a desired isomer by carefully controlling the reaction conditions and the choice of the lithiating agent.

The concepts of kinetic and thermodynamic control are crucial in understanding the regioselectivity of lithiation reactions. thecatalyst.orgjackwestin.com

Kinetic control refers to conditions where the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest will be the major product. Kinetically controlled reactions are typically run at low temperatures for short reaction times. thecatalyst.org

Thermodynamic control is established under conditions where the reaction is reversible, allowing the products to equilibrate. The most stable product will be the major product. Thermodynamically controlled reactions are usually carried out at higher temperatures or for longer reaction times. thecatalyst.org

In the context of the lithiation of methoxynaphthalenes, the choice of the organolithium reagent and the reaction temperature can determine whether the reaction is under kinetic or thermodynamic control. For example, in the lithiation of 1-methoxynaphthalene (B125815), using n-BuLi/TMEDA at low temperatures favors the formation of the kinetically controlled 2-lithio product. researchgate.net In contrast, using the bulkier and more basic t-BuLi can lead to the thermodynamically more stable 8-lithio product. researchgate.net While this specific example pertains to 1-methoxynaphthalene, the underlying principles of kinetic and thermodynamic control are broadly applicable to the lithiation of other methoxynaphthalene derivatives.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control in Lithiation

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Base | Often less hindered bases (e.g., n-BuLi) | Often more hindered or stronger bases (e.g., t-BuLi) |

| Product | The one that forms fastest | The most stable one |

Directing Effects of the Methoxy Group on Lithiation Position

The methoxy group (-OCH₃) is a moderately powerful directing metalation group (DMG) in aromatic lithiation reactions. organic-chemistry.org Its efficacy stems from the Lewis basic oxygen atom, which can coordinate with the Lewis acidic lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org This coordination, often referred to as a complex-induced proximity effect (CIPE), brings the organolithium base close to the protons on the aromatic ring, facilitating deprotonation at a nearby position. baranlab.org

In the case of 2-methoxynaphthalene, the methoxy group directs the lithiation to one of its adjacent ortho positions: C-1 or C-3. The regioselectivity of this deprotonation is a subject of detailed study, as both electronic and steric factors come into play.

Research into the lithiation of 2-methoxynaphthalene has shown that the reaction predominantly occurs at the C-3 position. ias.ac.in While the C-1 proton might be considered more acidic due to the inductive effect of the oxygen atom being transmitted more effectively through the C1-C2 double bond, steric hindrance at the C-1 position (the peri position) is significant. ias.ac.in This steric clash between the approaching organolithium reagent and the hydrogen atom at the C-8 position of the naphthalene core disfavors lithiation at C-1. Consequently, the kinetically favored product is the 3-lithio-2-methoxynaphthalene. ias.ac.in

It is important to note that while the primary focus is often on the positions ortho to the directing group, other positions can be lithiated under specific conditions, though this is less common for a moderate directing group like methoxy in the absence of other influencing factors. The term "C-6 lithiation" in the context of 2-methoxynaphthalene is not the typically observed outcome of a directed ortho-metalation (DoM) reaction, which favors positions adjacent to the DMG.

A comparison with the lithiation of 1-methoxynaphthalene provides valuable insight into the factors governing regioselectivity. In 1-methoxynaphthalene, the two ortho positions are C-2 and C-8. Studies have shown that the outcome of the lithiation is highly dependent on the reaction conditions, particularly the organolithium reagent used. acs.org

When n-butyllithium (n-BuLi) is used, especially in the presence of a chelating agent like TMEDA, lithiation occurs preferentially at the C-2 position. This is considered the kinetically controlled product. acs.orgresearchgate.net

Conversely, using the bulkier tert-butyllithium (t-BuLi) leads to the formation of the 8-lithiated species, which is the thermodynamically more stable product. acs.orgresearchgate.net

This "optional site selectivity" highlights the delicate balance between kinetic and thermodynamic control in these reactions. The formation of the less stable 2-lithio-1-methoxynaphthalene with n-BuLi suggests a kinetically driven process, whereas the formation of the more stable 8-lithiated product with t-BuLi points to a thermodynamically controlled pathway. acs.orgresearchgate.net This contrasts with 2-methoxynaphthalene, where steric factors appear to be the dominant influence, consistently favoring the C-3 position. ias.ac.in

Reactivity and Reaction Mechanisms of 2 Lithio 6 Methoxynaphthalene

Nucleophilic Character and Basicity of Carbon-Lithium Bonds

The carbon-lithium (C-Li) bond in 2-Lithio-6-methoxynaphthalene is characterized by a high degree of ionic character due to the large difference in electronegativity between carbon and lithium. This polarization results in a significant accumulation of electron density on the carbon atom, rendering it a powerful nucleophile and a strong base.

As a nucleophile , the lithiated carbon atom readily attacks electron-deficient centers, such as the carbon atom of a carbonyl group. This nucleophilic nature is the basis for its utility in forming new carbon-carbon bonds. The reactivity of organolithium reagents as nucleophiles is a cornerstone of modern organic synthesis.

As a base , this compound can deprotonate a wide range of acidic compounds. The basicity of organolithium compounds is a critical consideration in reaction design, as it can lead to competing side reactions if acidic functional groups are present in the substrate or solvent. The choice of solvent is also crucial, as solvents like tetrahydrofuran (B95107) (THF) can coordinate to the lithium ion, influencing the aggregation state and reactivity of the organolithium species.

Carbon-Carbon Bond Formation Reactions

The strong nucleophilic character of this compound is harnessed in a variety of reactions to construct new carbon-carbon bonds, significantly expanding the molecular complexity of the naphthalene (B1677914) framework.

Nucleophilic Addition to Carbonyl Groups (e.g., Aldehydes and Ketones)

One of the most fundamental and widely used applications of this compound is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. In this reaction, the nucleophilic carbon of the organolithium reagent attacks the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The 2-lithio-6-methoxynaphthyl anion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A new carbon-carbon single bond is formed, and the carbonyl oxygen becomes negatively charged, forming a lithium alkoxide.

Protonation: Addition of a proton source (e.g., water or dilute acid) in a separate workup step neutralizes the alkoxide to give the final alcohol product.

| Reactant (Carbonyl) | Product (Alcohol) |

| Formaldehyde | Primary Alcohol |

| Aldehyde (RCHO) | Secondary Alcohol |

| Ketone (R₂CO) | Tertiary Alcohol |

This table illustrates the expected alcohol product based on the type of carbonyl compound reacting with this compound.

Stereoselective Aspects of Nucleophilic Addition

When this compound adds to a prochiral ketone or an aldehyde with a stereocenter, the formation of a new stereocenter at the carbonyl carbon can lead to diastereomeric products. The stereochemical outcome of such additions can often be influenced by several factors, including the steric bulk of the reactants, the presence of chelating groups, and the reaction conditions.

For instance, in the addition to α-chiral aldehydes, Cram's rule and its modifications (e.g., the Felkin-Anh model) can be used to predict the major diastereomer formed. These models consider the steric and electronic interactions between the incoming nucleophile and the substituents on the adjacent stereocenter to rationalize the observed stereoselectivity. Achieving high levels of stereocontrol in these reactions is a significant area of research, often employing chiral auxiliaries or catalysts to direct the nucleophilic attack from a specific face of the carbonyl group.

Reaction with Other Electrophiles for Functionalization

Beyond carbonyl compounds, this compound can react with a variety of other electrophiles to introduce diverse functional groups onto the naphthalene ring. A common example is the reaction with dimethylformamide (DMF), which, after acidic workup, yields the corresponding aldehyde. This formylation reaction proceeds through the initial nucleophilic addition of the organolithium to the carbonyl group of DMF, followed by the elimination of dimethylamine (B145610) to form the aldehyde.

Other electrophiles that can be employed for the functionalization of this compound include:

Carbon dioxide (CO₂): Leads to the formation of a carboxylic acid upon protonation.

Epoxides: Ring-opening of the epoxide results in the formation of a β-hydroxy ether.

Alkyl halides: While possible, direct alkylation can be complicated by competing side reactions.

Cross-Coupling Reactions Involving this compound

This compound can also participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

Nickel-Catalyzed Cross-Coupling Mechanisms with Aryl Ethers

Nickel-catalyzed cross-coupling reactions provide an effective means to couple this compound with aryl ethers. The mechanism of these reactions can be complex and is thought to proceed through an "anionic pathway" rather than a traditional oxidative addition pathway, which is often energetically unfavorable for the cleavage of the strong C(sp²)–O bond of aryl ethers.

In a proposed mechanism for the nickel-catalyzed cross-coupling of an aryllithium reagent (like this compound) with an aryl ether, the following key steps are involved:

Formation of a Nickelate Complex: The aryllithium reagent adds to a Ni(0) species to form an electron-rich nickelate complex.

Coordination of the Aryl Ether: The aryl ether coordinates to the nickelate complex. The lithium cation is believed to play a crucial role by coordinating to the oxygen atom of the aryl ether, thereby activating the C-O bond towards cleavage.

C-O Bond Cleavage: The activated C-O bond is cleaved, a process facilitated by the nucleophilic nickel center.

Reductive Elimination: The two aryl groups on the nickel center undergo reductive elimination to form the biaryl product and regenerate the catalytically active Ni(0) species.

Palladium-Catalyzed Cross-Coupling Analogues

While nickel catalysis has been a primary focus for the activation of robust C-O bonds in aryl ethers, palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. advancedsciencenews.com However, the high reactivity of organolithium reagents often leads to unwanted side reactions, limiting their use in traditional palladium-catalyzed couplings. advancedsciencenews.com Typically, organolithium compounds are converted to less reactive organoboronates for use in Suzuki-Miyaura reactions. advancedsciencenews.com

Recent advancements have shown that palladium catalysts can be designed to facilitate the direct cross-coupling of reactive organolithium compounds with aryl chlorides. advancedsciencenews.com Furthermore, the reaction of palladium salts with alkynyllithium reagents can generate powerful cross-coupling catalysts in the form of dilithium (B8592608) tetraalkinyl palladate complexes. researchgate.net These complexes have been shown to effectively catalyze the coupling of aryl chlorides with various lithium nucleophiles, including (hetero)aryl-, alkyl-, and allyllithium compounds. researchgate.net While direct palladium-catalyzed analogues for the cross-coupling of this compound with other partners are not as extensively detailed as the nickel-catalyzed systems, these developments indicate the potential for such transformations.

Other Transformation Reactions of the Organolithium Species

Beyond its utility in transition metal-catalyzed cross-coupling, this compound, as a potent organolithium nucleophile, can participate in a variety of other chemical transformations. Organolithium reagents are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, it can be expected to react with a wide range of electrophiles. A common transformation for related organometallic species derived from 6-bromo-2-methoxynaphthalene, such as the Grignard reagent, is the reaction with trimethyl borate (B1201080) followed by hydrolysis to yield the corresponding boronic acid. orgsyn.org This boronic acid is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. mdpi.com Similarly, this compound could be carboxylated by reaction with carbon dioxide to form 6-methoxy-2-naphthoic acid. Reaction with aldehydes and ketones would yield secondary and tertiary alcohols, respectively.

Applications in Organic Synthesis

Strategic Intermediates in the Synthesis of Substituted Naphthalene (B1677914) Derivatives

2-Lithio-6-methoxynaphthalene is a versatile building block for introducing a wide array of functional groups onto the 6-methoxynaphthalene scaffold. As a strong nucleophile, it readily reacts with various electrophiles to yield a diverse range of 2-substituted naphthalene derivatives. This reactivity makes it a strategic intermediate for chemists aiming to construct complex naphthalene-based molecules. For example, its reaction with aldehydes and ketones produces secondary and tertiary alcohols, respectively. Quenching the lithiated species with carbon dioxide leads to the formation of 6-methoxy-2-naphthoic acid, a valuable carboxylic acid derivative. This direct and site-specific functionalization is a key advantage over traditional electrophilic aromatic substitution methods, which can sometimes yield mixtures of isomers. wikipedia.orgnih.govnih.gov

The versatility of this reagent is highlighted by its application in creating precursors for advanced materials. For instance, the lithiation of 2-methoxynaphthalene (B124790), followed by reaction with elemental sulfur, is a key step in synthesizing methoxy-substituted naphthalene thiols. nih.govacs.org These thiols are precursors for building complex heterocyclic structures, such as the benzothiochromanone core used in the development of molecular motors. nih.govacs.org

Table 1: Examples of Reactions with this compound

| Electrophile | Reagent Class | Product |

|---|---|---|

| Carbon Dioxide (CO₂) | Gas | 6-Methoxy-2-naphthoic acid |

| Aldehyde (R-CHO) | Carbonyl Compound | 1-(6-Methoxy-2-naphthyl)alkanol |

| Ketone (R₂C=O) | Carbonyl Compound | 2-(1-Hydroxy-1-alkyl)-6-methoxynaphthalene |

| Amide (e.g., DMF) | Carbonyl Derivative | 6-Methoxy-2-naphthaldehyde |

Precursors for Pharmaceutically Relevant Compounds (Indirect Relevance)

While not always the most direct precursor in industrial-scale synthesis, this compound plays a significant role in synthetic routes to pharmaceutically important molecules and their analogues.

The non-steroidal anti-inflammatory drug (NSAID) Naproxen is (S)-2-(6-methoxy-2-naphthyl)propionic acid. A key intermediate in many syntheses of Naproxen is 2-acetyl-6-methoxynaphthalene. google.comjustia.com The most common industrial method for preparing this intermediate is the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride, often using aluminum chloride as a catalyst in a solvent like nitrobenzene. google.comorgsyn.orggoogle.com

However, this compound provides an alternative, albeit less common, pathway to related ketone structures. Its utility is demonstrated in synthetic routes where specific or chiral acyl groups are required. For example, this compound can be reacted with specialized amides to form ketones that are direct precursors to Naproxen or its derivatives. epo.org This approach highlights the reagent's role in developing alternative synthetic strategies that may offer advantages in terms of stereocontrol or substrate scope.

The reactivity of this compound allows for the synthesis of a wide range of functionalized naphthalenes that are structurally related to known pharmaceuticals. The introduction of various side chains and functional groups at the 2-position can be achieved by reacting the lithiated intermediate with a corresponding electrophile. This capability is crucial for creating libraries of compounds for drug discovery and for synthesizing metabolites or analogues of existing drugs like Nabumetone. chemicalbook.com For instance, reaction with ethylene (B1197577) oxide would introduce a hydroxyethyl (B10761427) group, a common moiety in drug molecules. The ability to precisely install these functionalities makes this compound a valuable tool in medicinal chemistry research.

Role in the Synthesis of Chiral Naphthalene Frameworks

The synthesis of enantiomerically pure compounds is a central goal in modern pharmaceutical chemistry. This compound can be employed in asymmetric synthesis to generate chiral naphthalene-containing molecules. A notable application is its reaction with chiral electrophiles.

A specific example involves the synthesis of an optically active precursor for Naproxen. In this route, this compound is added to a chiral amide, (-)-N,N-dimethyl-2-(ethoxycarbonylamino)propionamide. epo.org This reaction proceeds via nucleophilic acyl substitution, where the lithiated naphthalene attacks the amide's carbonyl group. The process transfers the stereochemical information from the chiral amide to the newly formed ketone product, 1-(6-methoxy-2-naphthyl)-2-((ethoxycarbonyl)amino)-1-propanone. epo.org This resulting optically active ketone is a direct precursor to a chiral Naproxen derivative, demonstrating how the lithiated reagent can be a key component in a stereoselective synthesis. Such strategies are crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological effects. researchgate.net

Development of Novel Synthetic Routes and Methodologies

The use of this compound contributes to the broader development of new synthetic methods. Organolithium reagents provide a powerful method for achieving regioselective C-C bond formation that can be difficult to accomplish using classical electrophilic substitution reactions. The generation and use of this compound is an example of directed ortho-metalation (DoM) principles being applied to naphthalene systems, where the methoxy (B1213986) group can influence the position of lithiation.

Furthermore, this reagent has been instrumental in the synthesis of novel and complex molecular architectures. Researchers have used the lithiation of 2-methoxynaphthalene as a foundational step in the synthesis of components for molecular motors. nih.govacs.org In these advanced applications, the lithiated intermediate is used to introduce specific functional groups that are then elaborated into the complex, sterically hindered structures required for controlled molecular motion. nih.govacs.org This demonstrates that the utility of this compound extends beyond traditional organic synthesis into the realm of materials science and nanotechnology, pushing the boundaries of synthetic methodology.

Future Research Directions in 2 Lithio 6 Methoxynaphthalene Chemistry

Design and Synthesis of Advanced Organolithium Reagents

The future development of reagents based on the 2-Lithio-6-methoxynaphthalene scaffold aims to move beyond the simple lithiated species to create more advanced and tailored synthetic tools. Research in this area is expected to focus on two primary strategies: the formation of mixed-metal reagents and the incorporation of chiral modifiers.

Mixed-Metal Reagents: Transmetalation of this compound with other metal salts (e.g., ZnCl₂, CuCN, MgBr₂) can generate bimetallic reagents with significantly altered reactivity and selectivity. These reagents, often referred to as "ate" complexes or cuprates/zincates, can exhibit attenuated basicity and enhanced nucleophilicity, allowing for reactions with sensitive electrophiles that are incompatible with the parent organolithium compound. Future work will likely focus on systematically exploring a wider range of metal partners and stoichiometries to fine-tune the electronic and steric properties of the resulting reagent.

Chirally Modified Reagents: The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. researchgate.net A significant future direction involves the in-situ complexation of this compound with chiral ligands, such as (-)-sparteine (B7772259) or bis(oxazoline) derivatives. These complexes can induce asymmetry in reactions with prochiral electrophiles, providing a direct route to chiral molecules. Research will aim to design and screen new classes of chiral ligands that offer higher enantioselectivity and broader substrate scope.

| Reagent Type | Metal Partner / Ligand | Potential Advantage | Research Goal |

| Mixed-Metal (Zincate) | ZnCl₂ | Reduced basicity, increased thermal stability | Selective 1,4-conjugate additions |

| Mixed-Metal (Cuprate) | CuCN·2LiCl | Enhanced nucleophilicity for substitution | Efficient cross-coupling reactions |

| Chiral-Modified | (-)-Sparteine | Enantioselective addition | Asymmetric synthesis of alcohols |

| Chiral-Modified | Chiral Bis(oxazoline) | High stereocontrol | Catalytic asymmetric transformations |

Expanding the Scope of Regioselective and Stereoselective Transformations

While this compound offers a specific point of nucleophilic attack, future research will seek to exert greater control over the regioselectivity and stereoselectivity of its reactions.

Regiocontrol: The naphthalene (B1677914) core has multiple positions that could potentially react under different conditions. While direct lithiation at the 2-position is standard, future research could explore directed ortho-metalation (DoM) strategies by introducing directing groups elsewhere on the ring. This would allow for the selective functionalization of other positions, dramatically increasing the synthetic versatility of the 6-methoxynaphthalene scaffold. Furthermore, investigating reactions with ambident electrophiles will require a deeper understanding of the factors (solvent, temperature, additives) that govern kinetic versus thermodynamic control to achieve high regioselectivity.

Stereocontrol: A major frontier is the development of highly stereoselective reactions. This involves the addition of this compound to prochiral ketones, aldehydes, and imines. wikipedia.org The use of external chiral ligands, as mentioned previously, is one approach. Another is substrate control, where chiral centers already present in the electrophile direct the incoming nucleophile. Future work will focus on developing predictable models for diastereoselectivity and expanding the library of chiral auxiliaries and ligands that are effective for this specific reagent.

| Transformation Type | Electrophile | Challenge | Future Approach |

| Regioselective | α,β-Unsaturated Ketone | 1,2- vs. 1,4-Addition | Use of cuprate (B13416276) reagents; Lewis acid additives |

| Stereoselective | Prochiral Ketone | Low Enantiomeric Excess | Screening of new chiral diamine/diether ligands |

| Stereoselective | Chiral Aldehyde | Felkin-Anh vs. Anti-Felkin | DFT modeling to predict transition states |

Application of Machine Learning and AI in Predicting Reactivity and Selectivity

This research direction involves several key stages:

Data Curation: Building a comprehensive dataset of known reactions involving this compound, including substrates, reagents, solvents, temperatures, additives, and corresponding yields and selectivity data. arxiv.org

Featurization: Converting molecular structures and reaction conditions into machine-readable formats. youtube.com This can include quantum chemical descriptors, molecular fingerprints, and graph-based representations.

Model Training: Using algorithms such as graph neural networks or random forests to learn the complex relationships between inputs and outputs. digitellinc.com These models can predict key outcomes like reaction yield, regioselectivity, and enantiomeric excess.

Prospective Validation: Applying the trained models to suggest optimal conditions for new, untested transformations, which are then validated experimentally. chemai.io

The ultimate goal is to create a predictive platform that allows chemists to design experiments in silico, saving significant time and resources while accelerating discovery. youtube.com

| Data Input for ML Model | Predicted Output | Potential Impact |

| Electrophile structure, Solvent, Temperature | Reaction Yield (%) | Optimization of reaction efficiency |

| Chiral Ligand, Additive | Enantiomeric Excess (%) | Rapid discovery of effective asymmetric systems |

| Substrate with multiple sites, Conditions | Regioselectivity Ratio | Design of complex, multi-step syntheses |

Development of Sustainable and Environmentally Benign Synthetic Protocols

There is a strong impetus in modern chemistry to develop synthetic methods that are safer, more efficient, and environmentally friendly. Future research on this compound will align with these "green chemistry" principles.

Solvent Replacement: Traditional solvents for organolithium chemistry, such as tetrahydrofuran (B95107) (THF) and diethyl ether, have significant safety and environmental drawbacks. A key research goal is to explore alternative solvent systems, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from biomass and have better environmental profiles. Investigations into solvent-free reactions using techniques like mechanochemistry (ball-milling) may also provide a viable path forward.

Flow Chemistry: Migrating reactions from traditional batch flasks to continuous flow reactors offers numerous advantages, including superior temperature control, enhanced safety for handling pyrophoric reagents like organolithiums, and the ability to telescope reaction sequences. taylorandfrancis.com A flow setup for the generation and subsequent reaction of this compound could enable safer scale-up and potentially unlock new reaction pathways that are difficult to control in batch.

| Protocol | Traditional Method | Sustainable Alternative | Key Advantage |

| Solvent Use | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) | Higher boiling point, reduced peroxide formation |

| Reaction Setup | Batch Reactor | Continuous Flow Reactor | Enhanced safety, better heat transfer, easier scale-up |

| Process | Multi-step with isolations | One-Pot/Tandem Reaction | Reduced waste, improved atom economy |

Exploration of New Catalytic Systems for Enhanced Reactivity

While organolithium reagents are powerful, their reactions are typically stoichiometric. A significant leap forward would be the development of catalytic systems that use this compound in novel, more efficient transformations.

Future research will likely focus on transition-metal catalysis. For instance, palladium- or nickel-catalyzed cross-coupling reactions could potentially use this compound as a nucleophilic partner, though this is challenging due to the high reactivity of the C-Li bond. More promisingly, copper- or iron-catalyzed reactions could enable a range of C-C and C-heteroatom bond formations under milder conditions than uncatalyzed pathways. The development of catalysts that can mediate reactions of organolithium compounds without unwanted side reactions is a key area of research. rub.de

The goal is to move beyond the traditional role of this compound as a simple nucleophile and engage it in sophisticated catalytic cycles. This would not only improve the atom economy of reactions but also grant access to completely new chemical bonds and molecular architectures.

| Catalytic System | Target Reaction | Potential Benefit over Uncatalyzed Route |

| Copper (I) Salts | C-N/C-O Coupling | Formation of anilines/ethers under mild conditions |

| Palladium (0) Complexes | Cross-Coupling | Broader scope of electrophiles (e.g., aryl chlorides) |

| Iron (III) Salts | Oxidative Coupling | Dimerization or coupling with other nucleophiles |

| Chiral Lewis Acids | Asymmetric Addition | Catalytic control of stereochemistry with low catalyst loading |

Q & A

Q. What are the recommended handling and storage protocols for 2-Lithio-6-methoxynaphthalene to ensure stability and safety during experiments?

Methodological Answer: Due to its high reactivity, this compound requires strict inert conditions (e.g., argon/nitrogen atmosphere) and moisture-free solvents. Key protocols include:

- Handling : Use sealed Schlenk lines or gloveboxes for synthesis and manipulation. Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Storage : Protect from light and store in glass containers at sub-ambient temperatures (−20°C) under inert gas. Avoid incompatible substances like strong oxidizers .

- Engineering Controls : Local exhaust ventilation and sealed systems are critical to minimize airborne exposure .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Characterization should combine multiple techniques:

- NMR Spectroscopy : Use low-temperature (<−30°C) probes in deuterated solvents (e.g., THF-d8) to capture transient lithio species before decomposition .

- Mass Spectrometry : Employ cryogenic trapping systems to stabilize reactive intermediates during analysis .

- HPLC/GC-MS : Quantify residual starting materials (e.g., 6-methoxynaphthalene) to assess reaction completion .

Q. How should researchers design experiments to study the reactivity of this compound with electrophiles?

Methodological Answer: Key considerations include:

- Solvent Selection : Use anhydrous ethers (THF, Et2O) to stabilize the lithio species and enhance nucleophilicity .

- Temperature Control : Maintain sub-zero temperatures (−78°C) to suppress side reactions (e.g., protonation or dimerization) .

- Stoichiometry : Optimize electrophile-to-lithio ratios (1:1 to 1:1.2) to avoid overfunctionalization .

Advanced Research Questions

Q. How can researchers mitigate the risk of bias and inconsistency in toxicological studies involving naphthalene derivatives like this compound?

Methodological Answer: Follow systematic frameworks to assess study quality:

- Risk of Bias (RoB) : Use tools like Table C-6/C-7 () to evaluate randomization, blinding, and outcome reporting. For example, ensure dose randomization and allocation concealment in animal studies .

- Confidence Rating : Apply criteria from to downgrade studies with high RoB, inconsistency, or indirectness (e.g., non-relevant animal models) .

- Sensitivity Analysis : Re-analyze data excluding high-risk studies to test robustness .

Q. What strategies resolve contradictory data in the synthesis or reactivity studies of this compound?

Methodological Answer: Address contradictions through:

- Cross-Validation : Compare results across analytical methods (e.g., NMR vs. X-ray crystallography) to confirm product identity .

- Replication : Repeat experiments under controlled conditions (e.g., standardized lithiation protocols) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., solvent effects on reaction yields) .

Q. How can mechanistic studies of this compound’s reactions be systematically evaluated for reliability?

Methodological Answer: Apply evidence-rating frameworks:

- Mechanistic Confidence : Rate studies based on in vitro/in vivo concordance, dose-response consistency, and biological plausibility .

- Precision : Use statistical power analysis to ensure sample sizes are adequate for detecting kinetic differences (e.g., reaction rates) .

- Indirectness : Avoid overgeneralizing results from unrelated naphthalene derivatives (e.g., methyl- or methoxy-substituted analogs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity or stability profiles of this compound?

Methodological Answer: Investigate potential sources of error:

- Exposure Variability : Check if studies used inconsistent lithio concentrations or exposure durations .

- Confounding Factors : Control for impurities (e.g., residual naphthalene) that may skew toxicity data .

- Indirectness : Evaluate whether surrogate compounds (e.g., 2-Methylnaphthalene) accurately model lithio reactivity .

Research Design Optimization

Q. What experimental parameters are critical for optimizing lithiation efficiency in 6-methoxynaphthalene?

Methodological Answer: Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。